

# Application Notes and Protocols for Radiolabeling with Scandium Isotopes in Medical Diagnostics

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## Compound of Interest

Compound Name: Scandium

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This document provides detailed application notes and protocols for radiolabeling with **scandium** isotopes ( $^{44}\text{Sc}$  and  $^{47}\text{Sc}$ ) for use in medical diagnostics, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as theranostic applications.

## Introduction to Scandium Isotopes in Nuclear Medicine

**Scandium** isotopes are gaining significant attention in nuclear medicine due to their favorable decay characteristics for diagnostic imaging and therapy. The concept of "theranostics" involves using a matched pair of radionuclides of the same element for both diagnosis and therapy, allowing for personalized medicine. **Scandium** provides an ideal platform for this approach.<sup>[1][2][3][4]</sup>

- $^{44}\text{Sc}$  (**Scandium-44**): A positron emitter with a half-life of 3.97 hours, making it suitable for PET imaging.<sup>[1][2][5][6][7]</sup> Its positron energy is comparable to other clinically used radionuclides.<sup>[1]</sup>  $^{44}\text{Sc}$  can be produced from a  $^{44}\text{Ti}/^{44}\text{Sc}$  generator or a cyclotron.<sup>[5][8][9]</sup>
- $^{47}\text{Sc}$  (**Scandium-47**): A  $\beta^-$  particle emitter with a half-life of 3.35 days, making it suitable for targeted radionuclide therapy.<sup>[1][2][6]</sup> It also emits gamma radiation that can be used for

SPECT imaging.[1][2]

- The Theranostic Pair: The chemical similarity of  $^{44}\text{Sc}$  and  $^{47}\text{Sc}$  allows for the development of chemically identical radiopharmaceuticals. This ensures that the diagnostic imaging agent (labeled with  $^{44}\text{Sc}$ ) has the same in vivo behavior as the therapeutic agent (labeled with  $^{47}\text{Sc}$ ), enabling accurate dosimetry and patient-specific treatment planning.[1][2][3][4]

## Chelators for Scandium Radiolabeling

The stable incorporation of the **scandium** radiometal into a targeting biomolecule is achieved through the use of a bifunctional chelator. The choice of chelator is critical and affects labeling efficiency, complex stability, and in vivo performance.

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a widely used and "gold standard" chelator for **scandium** isotopes, forming highly stable complexes.[1][10] However, radiolabeling with DOTA-conjugated molecules often requires heating, which may not be suitable for temperature-sensitive biomolecules.[5][8][11][12]
- NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid): NODAGA is another common chelator. While DOTA-based conjugates are readily labeled with  $^{44}\text{Sc}$ , the radiolabeling of NODAGA-based conjugates with  $^{44}\text{Sc}$  can be more challenging.[1]
- AAZTA (1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-methyl-perhydro-1,4-diazepine): This chelator allows for the complexation of  $^{44}\text{Sc}$  at room temperature, which is a significant advantage for labeling heat-sensitive molecules.[11][13][14][15]
- HOPO (3,4,3-(LI-1,2-HOPO)): This chelator also enables radiolabeling at room temperature and shows promise for stable complexation with **scandium** isotopes.[5][16]

## Experimental Protocols

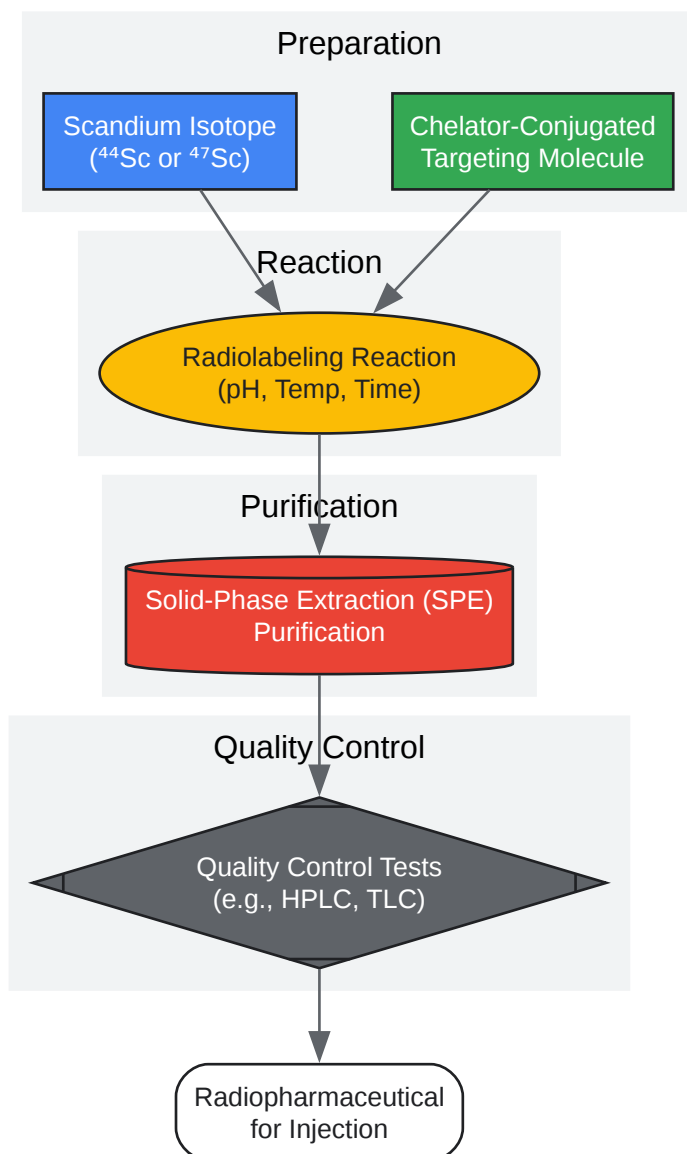
### General Radiolabeling Workflow

The general workflow for radiolabeling a targeting molecule with a **scandium** isotope involves several key steps:

- Preparation of Reagents: This includes the purified **scandium** isotope in a suitable buffer, the chelator-conjugated targeting molecule, and reaction buffers.

- Radiolabeling Reaction: The **scandium** isotope is incubated with the conjugated targeting molecule under optimized conditions (pH, temperature, time).
- Purification of the Radiopharmaceutical: The radiolabeled product is separated from unreacted **scandium** and other impurities, typically using solid-phase extraction (SPE).
- Quality Control: The final product is tested for radiochemical purity, stability, and other quality parameters.

## General Radiolabeling Workflow with Scandium Isotopes



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Caption: General workflow for radiolabeling with **scandium** isotopes.

## Protocol 1: Radiolabeling of DOTA-PSMA-617 with <sup>44</sup>Sc

This protocol is based on the radiolabeling of PSMA-617 with generator-produced <sup>44</sup>Sc.[17]

## Materials:

- $^{44}\text{ScCl}_3$  in 0.25 M ammonium acetate buffer (pH 4.0)
- PSMA-617 stock solution (1 mg/mL in water)
- Thermoblock or heating system
- C18 Solid-Phase Extraction (SPE) cartridge
- Ethanol
- Water for injection
- HPLC system for quality control

## Procedure:

- To a reaction vial, add a specific amount of the PSMA-617 stock solution (e.g., 14 to 26 nmol).[\[17\]](#)
- Add approximately 3 mL of the  $^{44}\text{Sc}$  solution in ammonium acetate buffer.[\[17\]](#)
- Heat the reaction mixture at 95°C for 20 minutes.[\[17\]](#)
- After incubation, allow the mixture to cool to room temperature.
- Precondition a C18 SPE cartridge by washing with ethanol followed by water.
- Load the reaction mixture onto the C18 cartridge.
- Wash the cartridge with water to remove unreacted  $^{44}\text{Sc}$ .
- Elute the purified [ $^{44}\text{Sc}$ ]Sc-PSMA-617 with ethanol.
- The final product can be formulated for injection.

## Quality Control:

- Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC).
- Stability: The stability of the radiolabeled compound is assessed in vitro, for example, in human plasma.

## Protocol 2: Radiolabeling of AAZTA-PSMA Inhibitor (B28110) with $^{44}\text{Sc}$

This protocol describes the room temperature radiolabeling of a PSMA inhibitor conjugated with the AAZTA chelator.[\[13\]](#)[\[14\]](#)[\[15\]](#)

### Materials:

- $^{44}\text{Sc}$  produced from a cyclotron
- AAZTA-conjugated PSMA inhibitor (B28110)
- Reaction buffer (pH 4)
- HPLC system for quality control

### Procedure:

- Prepare a solution of the AAZTA-conjugated PSMA inhibitor.
- Add the cyclotron-produced  $^{44}\text{Sc}$  to the solution.
- Adjust the pH of the reaction mixture to 4.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Incubate the reaction at room temperature (298 K).[\[13\]](#)[\[14\]](#)[\[15\]](#) Good radiochemical yields are typically achieved within a short time.
- Purification can be performed if necessary, but high radiochemical yields may make this optional.

### Quality Control:

- Radiochemical Purity: Analyzed by HPLC.

- Stability: The stability of [ $^{44}\text{Sc}$ ]Sc-B28110 is evaluated in human plasma over time. A good radiochemical purity of over 94% has been reported up to 24 hours.[13][14]

## Protocol 3: Radiolabeling of DOTA-TATE with $^{43}\text{Sc}/^{47}\text{Sc}$

This protocol is for the radiolabeling of the somatostatin analogue DOTATATE with either  $^{43}\text{Sc}$  for imaging or  $^{47}\text{Sc}$  for therapy.[18]

Materials:

- $^{43}\text{ScCl}_3$  or  $^{47}\text{ScCl}_3$  reconstituted in 0.01 M HCl
- DOTATATE
- 1 M Ammonium acetate buffer
- C18 SPE cartridge
- Ethanol
- Water

Procedure:

- Reconstitute the **scandium** isotope in 0.01 M HCl.
- Adjust the pH to 4.0 using 1 M ammonium acetate buffer.[18]
- Add the DOTATATE to the buffered **scandium** solution.
- Incubate the reaction mixture. While the original source does not specify temperature, heating is common for DOTA chelators.
- After the reaction, trap the resulting radiolabeled DOTATATE on a preconditioned C18 SPE cartridge.[18]
- Wash the cartridge with water.[18]
- Elute the purified product with ethanol.[18]

## Quality Control:

- Radiochemical Purity and Efficiency: Determined to be >99% and >95% respectively in preliminary studies.[\[18\]](#)
- Specific Activity: Measured to be >0.100 mCi/μmole.[\[18\]](#)

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on **scandium** radiolabeling.

Table 1: Radiolabeling Efficiency and Purity

Radiopharmaceutical	Chelator	Isotope	Radiolabeling Efficiency	Radiochemical Purity	Reference
[ <sup>44</sup> Sc]Sc-DOTA-TOC	DOTA	<sup>44</sup> Sc	>98%	-	<a href="#">[1]</a>
[ <sup>44</sup> Sc]Sc-B28110	AAZTA	<sup>44</sup> Sc	Good RCY	97% (product)	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
[ <sup>43</sup> Sc/ <sup>47</sup> Sc]Sc-DOTATATE	DOTA	<sup>43</sup> Sc/ <sup>47</sup> Sc	>95%	>99%	<a href="#">[18]</a>
[ <sup>47</sup> Sc]Sc-DOTATOC	DOTA	<sup>47</sup> Sc	>99.9%	-	<a href="#">[19]</a>
[ <sup>44</sup> Sc]Sc-DOTA-(cRGD) <sub>2</sub>	DOTA	<sup>44</sup> Sc	>90%	-	<a href="#">[20]</a>

Table 2: In Vitro and In Vivo Stability



Radiopharmaceutical	Stability Medium	Time	Stability (% Intact)	Reference
DOTA-based conjugates	-	> four half-lives	Stable	[1]
[ <sup>44</sup> Sc]Sc-B28110	Human Plasma	24 h	94.32%	[13][14]
[ <sup>44</sup> Sc][Sc(pypa)] <sup>-</sup>	Mouse Serum	> six half-lives	>99%	[8]
[natSc(mpatchn)]	Rat Plasma	2 h	94.2 ± 1.6%	[12]
[natSc(DOTA)] <sup>-</sup>	Rat Plasma	2 h	95.8 ± 2.8%	[12]

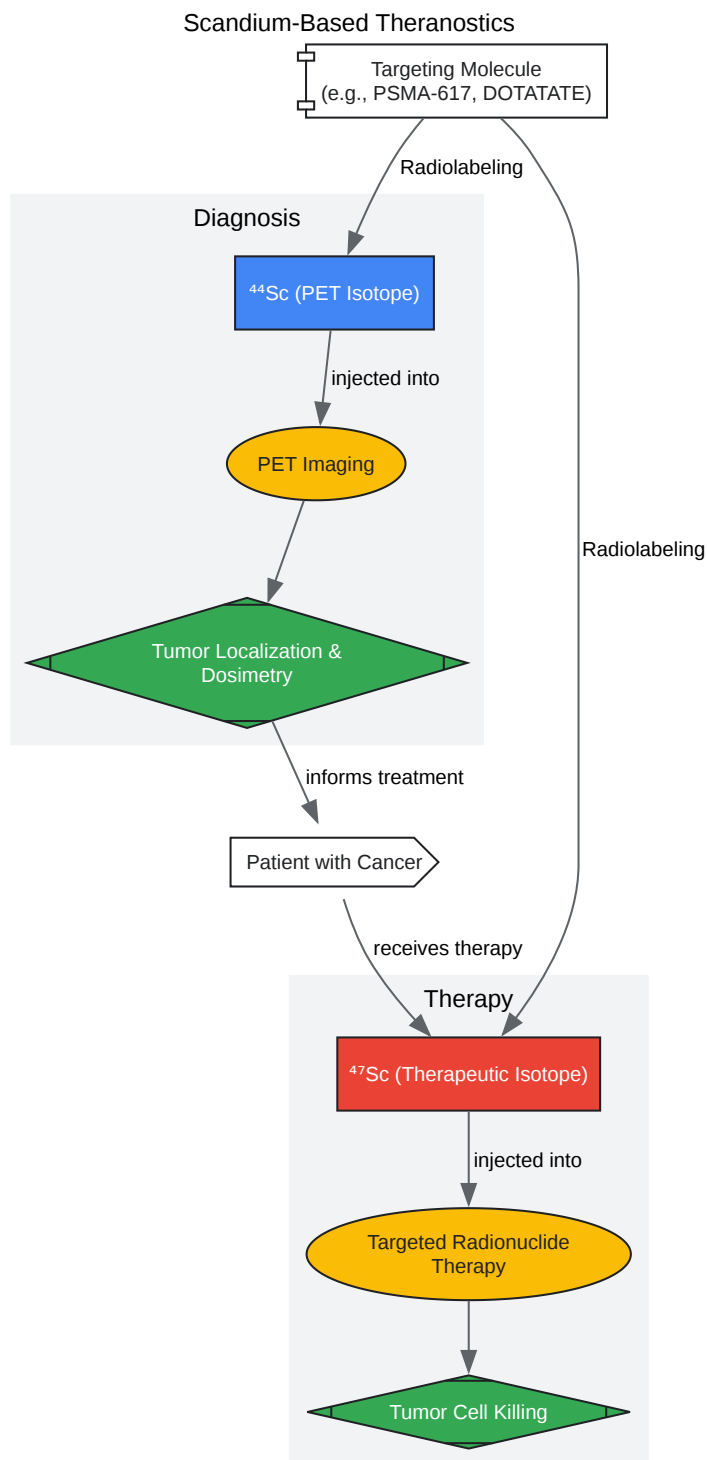
Table 3: Specific Activity

Radiopharmaceutical	Isotope	Specific Activity	Reference
[ <sup>43</sup> Sc/ <sup>47</sup> Sc]Sc-DOTATATE	<sup>43</sup> Sc/ <sup>47</sup> Sc	>0.100 mCi/μmole	[18]
[ <sup>44</sup> Sc]Sc-DOTA-(cRGD) <sub>2</sub>	<sup>44</sup> Sc	7.4 GBq/μmol (7.4 MBq/nmol)	[20]
<sup>44</sup> Sc(picaga)-DUPA	<sup>44</sup> Sc	60 MBq/μmol	[12]

## Signaling Pathways and Logical Relationships

### The Theranostic Concept with Scandium Isotopes

The "theranostic pair" concept is central to the application of **scandium** isotopes in personalized medicine. The diagnostic isotope (<sup>44</sup>Sc) is used to image the tumor and determine if the targeting molecule accumulates at the disease site. If the imaging is positive, the therapeutic isotope (<sup>47</sup>Sc) can be used with the same targeting molecule for therapy.



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Caption: The theranostic concept using  $^{44}\text{Sc}$  for diagnosis and  $^{47}\text{Sc}$  for therapy.

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